2-bromo-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methoxybenzamide
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Overview
Description
2-bromo-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methoxybenzamide is a useful research compound. Its molecular formula is C19H20BrN3O2S and its molecular weight is 434.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Substituted Dibenzophospholes A study detailed the synthesis of 4,6-diaryl-3,7-dioxydibenzophospholes from 2,2′4,4′-tetranitrobiphenyl, involving regiospecific cyclization and subsequent reactions leading to the formation of dibenzophospholes. The bromomethyl groups in the intermediate were converted into dimethylphosphonomethyl groups, and one atropisomer was isolated (Cornforth & Robertson, 1987).
Zinc Phthalocyanine Derivatives for Photodynamic Therapy A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base was synthesized and characterized. Its properties, including high singlet oxygen quantum yield, make it a potential candidate for Type II photosensitizers in the treatment of cancer via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Preparation of 2-(5- and 7-Hydroxy-3-benzo[b]thienyl)ethylamines The study involved preparing dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines, leading to the synthesis of 2-(5-hydroxy-3-benzo[b]thienyl)ethylamine and its isomers. These compounds were characterized for their potential pharmacological applications (Chapman et al., 1973).
Brominated Precursors for Pyrazole Synthesis The study explored 5-bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones as precursors for the synthesis of various pyrazole derivatives. This involved cyclocondensation, substitution, and nucleophilic reactions leading to the formation of 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester and other derivatives, highlighting a methodology for obtaining these compounds in moderate to good yields (Martins et al., 2013).
Mechanism of Action
Target of Action
Compounds containing benzamide, thiophene, and pyrazole moieties have been reported to interact with various biological targets, including enzymes, receptors, and proteins .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “2-bromo-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methoxybenzamide”. Many bioactive compounds work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Result of Action
Compounds with similar structures have been reported to have various biological effects, such as antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
2-bromo-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2S/c1-12-18(17-5-4-10-26-17)13(2)23(22-12)9-8-21-19(24)15-11-14(25-3)6-7-16(15)20/h4-7,10-11H,8-9H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBNPQNSLNZADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=C(C=CC(=C2)OC)Br)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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